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molecular formula C28H42O2 B1194158 2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl CAS No. 34692-93-8

2,2',6,6'-Tetra-tert-butyl-4,4'-dihydroxybiphenyl

Cat. No. B1194158
M. Wt: 410.6 g/mol
InChI Key: LYQIPMLFCQTVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05099076

Procedure details

oxidizing the resulting reaction liquid using oxygen without isolating said 2,6-di-t-butyl phenol from the liquid in the presence of KOH or NaOH as an alkaline catalyst to produce 3,3',5,5'-tetra-t-butyl-4,4'-biphenol,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=O.[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:8]=1O)([CH3:6])([CH3:5])[CH3:4].[OH-:18].[K+].[OH-:20].[Na+]>>[C:3]([C:7]1[CH:12]=[C:11]([OH:20])[CH:10]=[C:9]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:8]=1[C:8]1[C:7]([C:3]([CH3:5])([CH3:4])[CH3:6])=[CH:12][C:11]([OH:18])=[CH:10][C:9]=1[C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:6])([CH3:5])[CH3:4] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction liquid
CUSTOM
Type
CUSTOM
Details
without isolating

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1C1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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